N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-3-propoxybenzamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-3-propoxybenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as phenylsilane and iron complexes as catalysts.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-3-propoxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as substituted piperidines and piperidinones.
Phenyl Derivatives: Compounds containing phenyl groups, such as phenylpiperazines and phenylpyridines.
Uniqueness
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C24H32N2O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-3-propoxybenzamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-16-28-22-9-7-8-21(17-22)24(27)25-18-23(26-14-5-4-6-15-26)20-12-10-19(2)11-13-20/h7-13,17,23H,3-6,14-16,18H2,1-2H3,(H,25,27) |
InChI Key |
ATMCRAZULUMUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCCCC3 |
Origin of Product |
United States |
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